Glucocerebrosidase-IN-1 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

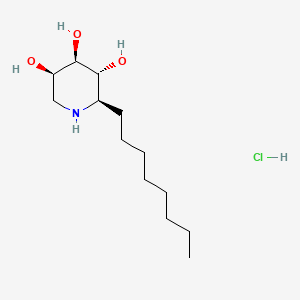

C13H28ClNO3 |

|---|---|

分子量 |

281.82 g/mol |

IUPAC名 |

(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C13H27NO3.ClH/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10;/h10-17H,2-9H2,1H3;1H/t10-,11-,12-,13-;/m1./s1 |

InChIキー |

MWPKYIZWZQVGJA-URXMQMNMSA-N |

異性体SMILES |

CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O.Cl |

正規SMILES |

CCCCCCCCC1C(C(C(CN1)O)O)O.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Glucocerebrosidase-IN-1 Hydrochloride: A Technical Guide for Gaucher Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of glucocerebrosidase (GCase), in the context of Gaucher disease research. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its utility in modeling the cellular pathology of this lysosomal storage disorder.

Introduction to Gaucher Disease and the Role of Glucocerebrosidase

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase). This enzymatic deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, which become engorged and are known as Gaucher cells. These cells infiltrate various organs, including the spleen, liver, and bone marrow, leading to a range of clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.

This compound serves as a critical research tool, allowing for the specific and controlled inhibition of GCase activity. This enables researchers to mimic the biochemical defects of Gaucher disease in cellular and animal models, providing a platform to investigate disease pathogenesis and evaluate potential therapeutic strategies.

This compound: Biochemical Properties

This compound is a potent and selective inhibitor of GCase. Its inhibitory activity is crucial for inducing a Gaucher-like phenotype in experimental systems. The key quantitative data for this compound are summarized below.

| Parameter | Value | Reference |

| IC50 | 29.3 µM | [1][2] |

| Ki | 18.5 µM | [1][2] |

Signaling Pathways and Pathophysiological Consequences of GCase Inhibition

Inhibition of GCase by this compound initiates a cascade of cellular events that mirror the pathophysiology of Gaucher disease. These interconnected pathways are critical areas of investigation for understanding the disease and identifying therapeutic targets.

Disruption of the Autophagy-Lysosomal Pathway

A primary consequence of GCase deficiency is the impairment of the autophagy-lysosomal pathway, a critical cellular process for the degradation and recycling of cellular components. The accumulation of glucosylceramide within lysosomes disrupts their function, leading to a bottleneck in the autophagic flux. This results in the accumulation of autophagosomes and dysfunctional mitochondria, contributing to cellular stress and toxicity.

The Reciprocal Negative Feedback Loop with α-Synuclein

A significant area of research, particularly relevant to the neurological aspects of Gaucher disease and its link to Parkinson's disease, is the interplay between GCase and α-synuclein. Reduced GCase activity leads to the accumulation of α-synuclein. Conversely, aggregated α-synuclein can further inhibit GCase activity, creating a vicious cycle that exacerbates cellular dysfunction.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in Gaucher disease research. These are generalized methodologies and may require optimization for specific cell types or experimental conditions.

In Vitro GCase Activity Assay

This protocol describes a fluorometric assay to measure GCase activity in cell lysates and to determine the inhibitory effect of this compound.

Materials:

-

Cells or tissue lysates

-

This compound

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), substrate

-

CBE (Conduritol B epoxide), as a positive control for inhibition

-

Assay Buffer (e.g., citrate-phosphate buffer, pH 5.4)

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates using standard methods. Determine the total protein concentration of each lysate.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor to determine the IC50.

-

Assay Setup: In a 96-well black microplate, add cell lysate to each well. Add the desired concentration of this compound or vehicle control. Include wells with a known GCase inhibitor like CBE as a positive control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.

-

Reaction Initiation: Add the 4-MUG substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Data Analysis: Calculate the percentage of GCase activity inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay for Modeling Gaucher Disease

This protocol outlines the use of this compound to induce a Gaucher-like phenotype in cultured cells for subsequent analysis of cellular pathways.

Materials:

-

Cultured cells (e.g., fibroblasts, neuronal cells)

-

This compound

-

Cell culture medium and supplements

-

Reagents for downstream analysis (e.g., antibodies for western blotting, dyes for immunofluorescence)

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound (a starting point could be around its IC50 of 29.3 µM, with a dose-response curve to determine the optimal concentration for the desired effect). Include a vehicle-treated control group.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the accumulation of glucosylceramide and the development of a cellular phenotype.

-

Downstream Analysis: Harvest the cells for various analyses, such as:

-

Western Blotting: To analyze the levels of proteins involved in autophagy (e.g., LC3-II), lysosomal function (e.g., LAMP1), and α-synuclein.

-

Immunofluorescence: To visualize the subcellular localization of proteins and the accumulation of lipids.

-

GCase Activity Assay: To confirm the inhibition of GCase activity in the treated cells.

-

In Vivo Administration in Animal Models

General Considerations:

-

Dosing: The dose of this compound would need to be determined empirically, starting with doses that are predicted to achieve plasma and tissue concentrations around the in vitro IC50.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering such compounds in mice.

-

Treatment Duration: The duration of treatment will depend on the research question, ranging from acute (single dose) to chronic (daily or several times a week for multiple weeks) administration to model different aspects of Gaucher disease.

-

Monitoring: Monitor the animals for any adverse effects.

-

Tissue Analysis: At the end of the study, collect tissues of interest (e.g., brain, liver, spleen) for biochemical and histological analysis to assess GCase inhibition, glucosylceramide accumulation, and downstream pathological changes. A study using CBE in mice used a dosage of 100 mg/kg via intraperitoneal injection.

Conclusion

This compound is an invaluable tool for researchers investigating the molecular and cellular basis of Gaucher disease. Its potent and selective inhibition of GCase allows for the creation of robust in vitro and in vivo models of the disease. By utilizing this compound, scientists can further unravel the complex signaling pathways disrupted in Gaucher disease, identify novel therapeutic targets, and evaluate the efficacy of potential new treatments for this debilitating disorder.

References

Glucocerebrosidase-IN-1 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocerebrosidase-IN-1 hydrochloride, also identified as compound 11a in seminal literature, is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1] Its development has been a significant step in the exploration of therapeutic strategies for Gaucher disease (GD) and Parkinson's disease (PD), two debilitating conditions linked to GCase dysfunction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Rationale

This compound emerged from a research program focused on the development of 2-alkyl trihydroxypiperidines as modulators of GCase activity. The core rationale was to synthesize small molecules that could act as pharmacological chaperones (PCs). PCs are designed to bind to and stabilize mutant forms of an enzyme, facilitating its correct folding and trafficking to the lysosome, thereby rescuing its activity at sub-inhibitory concentrations.[1] The discovery process involved a stereodivergent synthesis strategy to generate a series of trihydroxypiperidines with varying alkyl chain lengths at the C-2 position.[1][2] Compound 11a, the octyl-substituted analogue, was identified as a potent inhibitor of GCase and a promising pharmacological chaperone.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from D-mannose. A key step in the synthesis is the stereoselective addition of a Grignard reagent to a carbohydrate-derived nitrone.[1][2]

Experimental Protocol: Synthesis of 2-alkylated trihydroxypiperidines (General Procedure)[3][4]

-

Nitrone Formation: A carbohydrate-derived aldehyde is reacted with N-benzylhydroxylamine to form the corresponding nitrone.

-

Grignard Addition: The nitrone is dissolved in an appropriate solvent (e.g., THF) and cooled to -78°C. The Grignard reagent (e.g., octylmagnesium bromide) is added dropwise. The reaction stereoselectivity can be influenced by the presence or absence of a Lewis acid (e.g., BF₃·OEt₂).

-

Reductive Amination/Cyclization: The resulting hydroxylamine (B1172632) is subjected to a ring-closure reductive amination step. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in the presence of an acid catalyst (e.g., acetic acid) in methanol.[3]

-

Deprotection and Salt Formation: Any protecting groups are removed, and the final compound is converted to its hydrochloride salt by treatment with HCl in methanol.[3]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC₅₀ | 29.3 ± 1.8 µM | Human Glucocerebrosidase | [1] |

| Kᵢ | 18.5 µM | Human Glucocerebrosidase | |

| GCase Activity Enhancement | 1.8-fold | Fibroblasts (homozygous L444P mutation) | [1] |

| GCase Activity Enhancement | 1.9-fold | Fibroblasts (N370/RecNcil mutation) | [2] |

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay[5][6][7]

This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorescent substrate.

-

Reagent Preparation:

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.

-

Substrate Solution: 5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer.

-

Stop Buffer: 1 M Glycine, pH 12.5.

-

Calibrator Stock Solution: 10 mM 4-methylumbelliferone (B1674119) (4-MU) in stop buffer.

-

-

Assay Procedure:

-

Prepare cell or tissue lysates. Protein concentration should be determined using a standard method (e.g., BCA assay).

-

In a 96-well black plate, add a specific amount of protein lysate (e.g., 5 µg of whole-cell extract).

-

Adjust the volume in each well with assay buffer.

-

To initiate the reaction, add the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the reaction by adding the stop buffer.

-

Measure the fluorescence intensity using a plate reader with excitation at ~350-360 nm and emission at ~460 nm.

-

A standard curve using the 4-MU calibrator stock solution is prepared to quantify the amount of product formed.

-

Pharmacological Chaperone (PC) Assay in Patient-Derived Fibroblasts[8][9]

This assay evaluates the ability of a compound to rescue the activity of mutant GCase in cells.

-

Cell Culture:

-

Culture human fibroblasts from Gaucher disease patients (e.g., with L444P/L444P or N370S/N370S genotypes) in appropriate cell culture medium.

-

-

Compound Treatment:

-

Plate the fibroblasts in multi-well plates.

-

Treat the cells with varying concentrations of this compound for 5 days. Include an untreated control (vehicle, e.g., DMSO).

-

-

Cell Lysis and GCase Activity Measurement:

-

After the incubation period, wash the cells with PBS and lyse them (e.g., by sonication in water or using a lysis buffer).

-

Determine the protein concentration of the lysates.

-

Measure the GCase activity in the cell lysates using the GCase activity assay described in section 4.1.

-

The GCase activity in treated cells is compared to the untreated control to determine the fold-increase in enzyme activity.

-

Visualizations

Logical Workflow: From Discovery to Characterization

Caption: Logical workflow for the discovery and characterization of this compound.

Signaling Pathway: GCase and α-Synuclein Pathogenic Loop

Caption: Bidirectional pathogenic loop between GCase deficiency and α-synuclein aggregation in Parkinson's disease.

References

- 1. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Synthesis of C-2 Alkylated Trihydroxypiperidines: Novel Pharmacological Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

Target protein and binding affinity of Glucocerebrosidase-IN-1 hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase). This document details the compound's target protein, binding affinity, the experimental protocols for its characterization, and its relevance in the broader context of lysosomal function and associated diseases.

Core Target Protein and Binding Affinity

This compound selectively targets Glucocerebrosidase (GCase) , also known as acid β-glucosidase (GBA).[1][2] GCase is a vital lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[3] Deficiencies in GCase activity lead to the lysosomal storage disorder Gaucher disease and are a significant genetic risk factor for Parkinson's disease.[1][3]

The binding affinity of this compound for GCase has been quantified, and the data is summarized in the table below.

| Parameter | Value | Description |

| Target Protein | Glucocerebrosidase (GCase, GBA) | The primary biological target of the inhibitor. |

| IC50 | 29.3 µM (± 1.8 µM) | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce GCase enzymatic activity by 50%.[4] |

| Ki | 18.5 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[1][2][4] |

Experimental Protocols

The determination of the binding affinity of this compound for GCase is typically performed using an in vitro enzymatic assay. A common and well-established method involves a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which upon cleavage by GCase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

Protocol: In Vitro GCase Inhibition Assay using a Fluorogenic Substrate

Objective: To determine the IC50 value of this compound for GCase.

Materials:

-

Recombinant Human GCase: Purified enzyme for the reaction.

-

This compound: Test inhibitor.

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG): Fluorogenic substrate.

-

Assay Buffer: Typically a citrate-phosphate buffer at an acidic pH (e.g., pH 5.4) to mimic the lysosomal environment, often containing a detergent like sodium taurocholate to aid in substrate presentation.[5][6]

-

Stop Solution: A high pH buffer (e.g., glycine-NaOH, pH 10.7) to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.[7]

-

96-well black microplates: For fluorescence measurements.

-

Plate reader: Capable of fluorescence detection (Excitation: ~360 nm, Emission: ~445 nm).[7]

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A DMSO stock solution is often used for the initial dilution.

-

Enzyme Preparation: Dilute the recombinant GCase to a working concentration in the assay buffer.

-

Reaction Setup:

-

To each well of a 96-well plate, add a fixed volume of the diluted GCase enzyme.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Include control wells with a known GCase inhibitor (e.g., conduritol B epoxide) to determine the background fluorescence.[7]

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).[7]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the 4-MUG substrate solution to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring it is protected from light.[7]

-

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for 4-MU.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of GCase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow for IC50 Determination

References

Technical Guide: Biochemical and Physicochemical Properties of Glucocerebrosidase-IN-1 Hydrochloride

This technical guide provides a comprehensive overview of the biochemical and physicochemical properties of Glucocerebrosidase-IN-1 hydrochloride, a potent inhibitor of the enzyme glucocerebrosidase (GCase). This document is intended for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders and neurodegenerative diseases.

Introduction

This compound is a small molecule inhibitor of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease, a lysosomal storage disorder. Mutations in the GBA1 gene, which encodes GCase, are also a significant genetic risk factor for Parkinson's disease.[1][2] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is linked to the aggregation of α-synuclein, a hallmark of Parkinson's disease.[1][3] this compound serves as a valuable research tool for studying the roles of GCase in these pathologies.

Physicochemical Properties

The following tables summarize the known physicochemical properties of Glucocerebrosidase-IN-1 and its hydrochloride salt.

Table 1: Physicochemical Properties of Glucocerebrosidase-IN-1

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₇NO₃ | [4] |

| Molecular Weight | 245.36 g/mol | [4] |

| CAS Number | 2279945-76-3 | [4] |

| SMILES | O[C@@H]1--INVALID-LINK--NC--INVALID-LINK--[C@H]1O | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ClNO₃ | [6] |

| Molecular Weight | 281.82 g/mol | [6] |

| CAS Number | 2279945-77-4 | [7] |

| Solubility | Soluble in DMSO. Preparation for in vivo studies involves dissolving in DMSO and further dilution with PEG300, Tween 80, and saline/PBS. | [7] |

| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped with blue ice or at ambient temperature. | [7] |

Biochemical Properties

This compound is a potent and selective inhibitor of GCase. Its key biochemical activities are summarized in the table below.

Table 3: Biochemical Properties of this compound

| Parameter | Value | Description | Source |

| IC₅₀ | 29.3 µM | The half maximal inhibitory concentration against glucocerebrosidase. | [8][9] |

| Kᵢ | 18.5 µM | The inhibition constant, indicating the binding affinity to glucocerebrosidase. | [8][9] |

| Mechanism of Action | Potent and selective inhibitor of glucocerebrosidase (GCase). | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Glucocerebrosidase (GCase) Activity Assay

This protocol describes a common method to measure GCase activity using a fluorogenic substrate, which can be adapted to determine the IC₅₀ of inhibitors like this compound.

Materials:

-

Recombinant human GCase

-

This compound

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as substrate

-

Assay Buffer: 150 mM McIlvaine buffer (citrate-phosphate), pH 5.2, supplemented with 0.1% (w/v) BSA, 0.2% (w/v) sodium taurocholate, and 0.1% (v/v) Triton X-100.[10]

-

Stop Solution: 1 M Glycine-NaOH, pH 10.7

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant GCase to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the 4-MUG substrate to a final concentration of 3.75 mM.[10]

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of GCase. This inhibition has significant implications for cellular pathways implicated in Gaucher disease and Parkinson's disease.

GCase Deficiency in Gaucher Disease

In Gaucher disease, deficient GCase activity leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages.[11][12] This accumulation results in the formation of "Gaucher cells," which infiltrate various organs and lead to the clinical manifestations of the disease.[12]

The GCase and α-Synuclein Bidirectional Pathogenic Loop in Parkinson's Disease

A growing body of evidence suggests a bidirectional pathogenic relationship between GCase and α-synuclein.[1][3] Reduced GCase activity leads to the accumulation of glucosylceramide, which can stabilize toxic oligomeric forms of α-synuclein.[1] Conversely, aggregated α-synuclein can impair the trafficking and activity of GCase, creating a positive feedback loop that exacerbates neurodegeneration.[3][13]

Conclusion

This compound is a critical tool for investigating the biochemical and cellular consequences of GCase inhibition. Its well-defined inhibitory activity allows for the precise study of pathways involved in Gaucher disease and the GBA1-associated risk for Parkinson's disease. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further research into the specific physicochemical properties, such as its precise solubility in various solvents and its crystalline structure, will further enhance its application in drug discovery and development.

References

- 1. Parkinson's disease: acid-glucocerebrosidase activity and alpha-synuclein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glucocerebrosidase-IN-1 | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular regulations and therapeutic targets of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucocerebrosidase-IN-1 Hydrochloride: A Selective GCase Inhibitor for Research in Gaucher Disease and Parkinson's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is crucial for the hydrolysis of glucosylceramide into glucose and ceramide. Deficient GCase activity leads to the accumulation of its substrate, a hallmark of Gaucher disease (GD), the most common lysosomal storage disorder. Furthermore, mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease (PD), linking lysosomal dysfunction to neurodegeneration. Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GCase, serving as a critical tool for studying the physiological and pathological roles of this enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and its impact on cellular signaling pathways.

Biochemical Profile of this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for GCase. Its inhibitory activity is crucial for creating cellular and in vivo models of GCase deficiency to investigate the pathogenesis of GD and PD.

Quantitative Inhibition Data

The inhibitory potency of this compound against GCase has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values are essential for designing experiments and understanding the inhibitor's efficacy.

| Parameter | Value | Reference |

| IC50 | 29.3 µM | [1][2][3][4] |

| Ki | 18.5 µM | [1][2][3][4] |

Experimental Protocols

The following section provides a detailed methodology for a key experiment to characterize the inhibitory activity of this compound on GCase.

In Vitro GCase Activity Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on GCase activity using a synthetic substrate.

Materials:

-

Recombinant human GCase

-

This compound

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Bovine Serum Albumin (BSA)

-

EDTA

-

Stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.7)

-

96-well black plates

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of 4-MUG in the citrate-phosphate buffer.

-

Prepare the assay buffer containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA.

-

-

Enzyme Inhibition:

-

In a 96-well black plate, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add a fixed amount of recombinant human GCase to each well.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop buffer to each well.

-

Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of GCase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

In Vitro Profile of Glucocerebrosidase-IN-1 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in GCase dysfunction.

Core Data Presentation

This compound has been characterized as a significant modulator of GCase activity. Its inhibitory potential and its capacity to enhance the activity of a mutant form of the enzyme are summarized below.

| Parameter | Value | Cell/System | Source |

| IC50 | 29.3 µM | Purified GCase | [1] |

| Ki | 18.5 µM | Purified GCase | [1] |

| GCase Activity Enhancement | 1.8-fold increase | Fibroblasts with homozygous L444P mutation | [1] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of this compound and other GCase modulators.

In Vitro GCase Enzyme Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against purified GCase.

Materials:

-

Purified recombinant human Glucocerebrosidase (GCase)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing a detergent such as sodium taurocholate

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution: Glycine-NaOH buffer (pH 10.7)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of purified GCase to each well.

-

Add the serially diluted test compound to the wells. Include a vehicle control (solvent only) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate to each well.

-

Incubate the plate at 37°C for a defined period, protected from light.

-

Terminate the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a plate reader with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular GCase Activity Enhancement Assay in Patient-Derived Fibroblasts

This protocol is adapted from methodologies used to assess the ability of pharmacological chaperones to rescue the activity of mutant GCase in patient-derived cells, such as those with the L444P mutation.[2]

Materials:

-

Human skin fibroblasts from a Gaucher disease patient with the homozygous L444P mutation and wild-type fibroblasts.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compound (e.g., this compound) dissolved in cell culture medium.

-

Lysis Buffer: Citrate-phosphate buffer (pH 5.4) with 0.25% Triton X-100 and protease inhibitors.[3]

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution.

-

Stop Solution: Glycine-NaOH buffer (pH 10.7).

-

BCA protein assay kit.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Seed the fibroblasts in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 4 days.[2] Include an untreated control.

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding the lysis buffer and incubating on ice.

-

Clarify the cell lysates by centrifugation.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

In a 96-well black microplate, add a standardized amount of protein from each cell lysate.

-

Initiate the GCase activity assay by adding the 4-MUG substrate solution.

-

Incubate at 37°C for 1 hour, protected from light.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence as described in the enzyme inhibition assay protocol.

-

Normalize the fluorescence readings to the total protein concentration to determine the specific GCase activity.

-

Calculate the fold-increase in GCase activity in the treated cells compared to the untreated cells.

Signaling Pathways and Experimental Workflows

The inhibition of GCase has significant downstream consequences, primarily impacting the processing of α-synuclein and inducing cellular stress responses. The following diagrams illustrate these key pathways and a typical experimental workflow.

References

The Dual-Faceted Role of Glucocerebrosidase-IN-1 Hydrochloride in Modulating Lysosomal Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocerebrosidase-IN-1 hydrochloride is a synthetic, cell-permeable small molecule that exhibits a complex and dual functionality in the context of lysosomal biology. It is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), crucial for the breakdown of glucosylceramide.[1] Paradoxically, it also functions as a pharmacological chaperone for certain mutant forms of GCase, notably the L444P variant associated with Gaucher disease and an increased risk for Parkinson's disease.[1] This technical guide provides a comprehensive overview of the effects of this compound on lysosomal function, detailing its mechanism of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the implicated cellular pathways.

Introduction to Glucocerebrosidase and Lysosomal Function

The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules. Within the lysosome, a host of hydrolytic enzymes operate at an acidic pH to break down substrates. Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a key lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide to glucose and ceramide.[2] Deficiencies in GCase activity, due to genetic mutations, lead to the lysosomal storage disorder Gaucher disease, characterized by the accumulation of glucosylceramide in various tissues.[3] Furthermore, both homozygous and heterozygous mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, linking lysosomal dysfunction to neurodegeneration.[4][5]

This compound has emerged as a valuable research tool for studying the intricate role of GCase in lysosomal homeostasis and disease pathogenesis. Its ability to both inhibit wild-type GCase and chaperone a clinically relevant mutant form allows for the dissection of different aspects of GCase function and dysfunction.

Mechanism of Action of this compound

This compound exerts its effects on lysosomal function through two primary mechanisms:

-

Inhibition of GCase Activity: As a competitive inhibitor, this compound binds to the active site of wild-type GCase, preventing the binding and subsequent hydrolysis of its substrate, glucosylceramide. This inhibition leads to a functional GCase deficiency and the accumulation of glucosylceramide within the lysosome, mimicking the biochemical phenotype of Gaucher disease.

-

Pharmacological Chaperoning: For certain misfolded and unstable mutant forms of GCase, such as the L444P variant, this compound can act as a pharmacological chaperone.[1] In this capacity, it is thought to bind to the mutant enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome. Once in the acidic environment of the lysosome, the chaperone may dissociate, allowing the now correctly localized mutant GCase to exert some residual catalytic activity.

This dual activity makes this compound a versatile molecule for studying both the consequences of GCase inhibition and the potential of pharmacological chaperones to rescue GCase deficiency.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative data for this compound. It is important to note that while the inhibitory activity is well-characterized, detailed quantitative data on its chaperone effects on substrate levels and other lysosomal parameters are limited in the public domain.

| Parameter | Value | Cell/System | Reference |

| IC50 (GCase Inhibition) | 29.3 µM | Purified GCase | [1] |

| Ki (GCase Inhibition) | 18.5 µM | Purified GCase | [1] |

| GCase Activity Enhancement (L444P mutant) | 1.8-fold increase | Fibroblasts with homozygous L444P mutation | [1] |

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the effect of this compound on GCase activity in cultured fibroblasts.

Measurement of GCase Activity in Fibroblasts using a Fluorogenic Substrate

This protocol is adapted from standard methods for assaying GCase activity and can be used to evaluate both the inhibitory and chaperone effects of this compound.[6][7]

Materials:

-

Human fibroblast cell lines (e.g., wild-type, L444P homozygous)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.25 M citrate/0.5 M phosphate (B84403) buffer, pH 5.2, with 0.1% Triton X-100)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate

-

Sodium taurocholate

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

BCA Protein Assay Kit

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~365 nm, Emission: ~448 nm)

Procedure:

-

Cell Culture and Treatment:

-

Plate fibroblasts in 6-well plates and culture until they reach ~80-90% confluency.

-

For chaperone experiments, treat L444P fibroblasts with varying concentrations of this compound (e.g., 1-100 µM) or DMSO for 3-5 days. For inhibition experiments, treat wild-type fibroblasts for a shorter duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 200-300 µL of cell lysis buffer to each well and scrape the cells.

-

Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

GCase Activity Assay:

-

Prepare the assay buffer containing 4-MUG and sodium taurocholate in the citrate/phosphate buffer. A typical concentration is 10 mM 4-MUG and 0.25% sodium taurocholate.

-

In a 96-well black microplate, add 10-20 µg of protein lysate to each well.

-

Add the 4-MUG assay buffer to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using 4-methylumbelliferone (B1674119) (4-MU).

-

Calculate the GCase activity as nmol of 4-MU produced per hour per mg of protein.

-

Compare the GCase activity in treated cells to the vehicle-treated controls.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows related to the action of this compound.

GCase Biosynthesis and the Impact of this compound

Caption: GCase biosynthesis, trafficking, and the dual action of Glucocerebrosidase-IN-1.

The Bidirectional Relationship between GCase and α-Synuclein

Caption: The reciprocal negative feedback loop between GCase activity and α-synuclein aggregation.

Experimental Workflow for Assessing Chaperone Activity

Caption: Workflow for evaluating the pharmacological chaperone effect of Glucocerebrosidase-IN-1.

Discussion and Future Directions

This compound is a valuable chemical probe for investigating the role of GCase in lysosomal function and dysfunction. Its inhibitory properties allow for the creation of cellular models of Gaucher disease, enabling the study of downstream pathological events such as substrate accumulation and its impact on other cellular processes. The chaperone activity of this compound for the L444P GCase mutant highlights a promising therapeutic strategy for Gaucher disease and potentially GBA1-associated Parkinson's disease.

However, a significant gap in the current knowledge is the lack of comprehensive data on the effects of this compound on key lysosomal parameters beyond enzyme activity. Future research should focus on:

-

Quantifying the reduction of glucosylceramide and glucosylsphingosine (B128621) in L444P mutant cells treated with this compound to confirm the functional consequence of the observed GCase activity enhancement.

-

Measuring the impact on lysosomal pH in cells treated with this compound to understand its effect on the overall lysosomal environment.

-

Investigating the direct and indirect effects on α-synuclein aggregation and clearance in relevant neuronal models.

-

Conducting dose-response studies to fully characterize the concentration-dependent chaperone versus inhibitory effects in different cellular contexts.

By addressing these questions, the scientific community can gain a more complete understanding of the therapeutic potential and limitations of GCase-modulating compounds like this compound.

Conclusion

This compound is a bifunctional molecule that serves as both a potent inhibitor of wild-type GCase and a pharmacological chaperone for the L444P mutant. This dual nature makes it an important tool for researchers in the fields of lysosomal storage diseases and neurodegeneration. While its basic biochemical properties are defined, further in-depth studies are required to fully elucidate its impact on the complex environment of the lysosome and its potential as a lead compound for therapeutic development. This guide provides a foundational understanding of its role and a framework for future investigations into its effects on lysosomal function.

References

- 1. Novel beta-glucocerebrosidase chaperone compounds identified from cell-based screening reduce pathologically accumulated glucosylsphingosine in iPS-derived neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing the Activity of Glucocerebrosidase as a Treatment for Parkinson Disease - UCL Discovery [discovery.ucl.ac.uk]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compounds that Enhance the Activity of GCase as a Treatment for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 6. Role of pH in determining the cell-type-specific residual activity of glucocerebrosidase in type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

Probing the Interaction: A Technical Guide to the Structural Analysis of Glucocerebrosidase-IN-1 Hydrochloride Binding to GCase

For Immediate Release

This technical guide offers an in-depth exploration of the structural analysis of Glucocerebrosidase-IN-1 hydrochloride's binding to its target enzyme, Glucocerebrosidase (GCase). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available binding data, outlines detailed experimental protocols for structural determination, and provides visual representations of key processes. While a specific co-crystal or cryo-electron microscopy (cryo-EM) structure of the GCase-Glucocerebrosidase-IN-1 hydrochloride complex is not publicly available at present, this guide furnishes the foundational knowledge and methodologies required to conduct such an investigation.

Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] Mutations in the gene encoding GCase can lead to its misfolding and dysfunction, causing Gaucher disease, a lysosomal storage disorder.[3][4] Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease.[5][6] this compound is a potent and selective inhibitor of GCase, serving as a valuable chemical probe for studying the enzyme's function and its role in disease.[7][8] Understanding the precise molecular interactions between this inhibitor and GCase is paramount for the rational design of therapeutic agents.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against GCase has been quantified, providing key parameters for assessing its binding affinity. These values are crucial for understanding the inhibitor's efficacy and for designing structural and functional studies.

| Parameter | Value | Reference |

| IC50 | 29.3 µM | [7][8] |

| Ki | 18.5 µM | [7][8] |

Table 1: Quantitative Binding Data for this compound with GCase. The IC50 value represents the concentration of the inhibitor required to reduce GCase activity by 50%, while the Ki (inhibition constant) provides a more absolute measure of binding affinity.

Experimental Protocols for Structural and Thermodynamic Analysis

To elucidate the three-dimensional structure of the GCase-Glucocerebrosidase-IN-1 hydrochloride complex and to thermodynamically characterize their interaction, several biophysical techniques are essential. The following sections detail the methodologies for X-ray crystallography, cryo-electron microscopy, and isothermal titration calorimetry.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein-ligand complex.[9][10] The process involves growing high-quality crystals of the complex and then analyzing the diffraction pattern of X-rays passed through them.[11][12]

Methodology:

-

Protein Expression and Purification: Recombinant human GCase is expressed in a suitable system (e.g., mammalian or insect cells) and purified to homogeneity using chromatographic techniques.

-

Co-crystallization: The purified GCase is incubated with a molar excess of this compound to ensure complex formation. This complex is then used in crystallization screening experiments under various conditions (e.g., different precipitants, pH, and temperature).

-

Crystal Soaking (Alternative Method): Alternatively, apo-GCase crystals are grown first and then soaked in a solution containing this compound, allowing the inhibitor to diffuse into the crystal and bind to the enzyme.[11]

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[13]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model is then built into this map and refined to yield a high-resolution 3D structure.[13]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography for determining the structure of biological macromolecules, particularly for large complexes or proteins that are difficult to crystallize.[14]

Methodology:

-

Sample Preparation: A solution of the purified GCase-Glucocerebrosidase-IN-1 hydrochloride complex is applied to an EM grid. The grid is then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample, preserving the native structure.[15]

-

Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of individual particles are collected from different orientations.

-

Image Processing and 3D Reconstruction: The 2D particle images are computationally aligned and classified. These images are then used to reconstruct a 3D density map of the GCase-inhibitor complex.[15]

-

Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to fit the experimental data.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[16][17] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[18][19]

Methodology:

-

Sample Preparation: Purified GCase is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.[17]

-

Titration: The inhibitor solution is injected in small, precise aliquots into the GCase solution at a constant temperature.

-

Data Analysis: The heat change associated with each injection is measured. The resulting data are plotted as heat per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[19]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in the structural analysis and the biological context of GCase, the following diagrams have been generated using the DOT language.

References

- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

- 2. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.sbbq.org.br [www2.sbbq.org.br]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Cryo-TEM structure of β-glucocerebrosidase in complex with its transporter LIMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragment-Based Discovery of a Series of Allosteric-Binding Site Modulators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Studying protein-ligand interactions using X-ray crystallography [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 11. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. scienceopen.com [scienceopen.com]

- 13. X-ray structure of human acid-β-glucosidase, the defective enzyme in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Isothermal titration calorimetry for studying protein-ligand interactions [pubmed.ncbi.nlm.nih.gov]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

Methodological & Application

Application Notes and Protocols for Glucocerebrosidase-IN-1 Hydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of glucocerebrosidase (GCase), in cell-based assays. This document outlines the necessary procedures for preparing the compound, conducting GCase activity assays, and measuring substrate accumulation, along with data presentation guidelines and a visualization of the experimental workflow.

Introduction

Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Deficiencies in GCase activity are associated with Gaucher disease and are a significant genetic risk factor for Parkinson's disease. This compound is a valuable research tool for studying the physiological roles of GCase and for the screening of potential therapeutic agents. It acts as a potent and selective inhibitor of GCase, with a reported half-maximal inhibitory concentration (IC50) of 29.3 µM and a Ki of 18.5 µM[1][2][3]. Interestingly, it has also been shown to act as a pharmacological chaperone, enhancing GCase activity in fibroblasts with specific mutations[3].

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| IC50 | 29.3 µM | [1][2][3] |

| Ki | 18.5 µM | [1][2][3] |

| Pharmacological Chaperone Activity | 1.8-fold increase in GCase activity in L444P homozygous fibroblasts | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution in a suitable solvent, which can then be diluted to the desired working concentration for cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Protocol:

-

Bring the vial of this compound powder to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in cell culture grade DMSO. For example, for 1 mg of powder (Molecular Weight: 281.82 g/mol ), add 354.8 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Cell Culture and Treatment

The following protocol is a general guideline and should be optimized for the specific cell line being used. The example provided is for the human neuroblastoma cell line, SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Cell culture plates or flasks

-

This compound stock solution (10 mM in DMSO)

Protocol:

-

Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells at an appropriate density in the desired culture vessel (e.g., 96-well plate, 6-well plate).

-

Allow the cells to adhere and grow for 24 hours before treatment.

-

Prepare the desired working concentrations of this compound by diluting the 10 mM stock solution in complete culture medium. It is recommended to test a range of concentrations around the IC50 value (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the inhibitor.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

This fluorometric assay measures the activity of GCase by detecting the cleavage of the substrate 4-MUG to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

Materials:

-

Treated and control cells in a 96-well plate

-

Lysis buffer (e.g., 0.25 M citrate/phosphate buffer, pH 5.2, containing 0.1% Triton X-100)

-

4-MUG substrate solution (e.g., 4 mM in lysis buffer)[4][5][6]

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

Fluorescence plate reader

Protocol:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding lysis buffer to each well and incubating on ice for 10-15 minutes.

-

Transfer the cell lysates to a new 96-well black, clear-bottom plate.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm using a fluorescence plate reader.

-

Normalize the fluorescence readings to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

Substrate (Glucosylceramide) Accumulation Assay by LC-MS/MS

This assay quantifies the intracellular levels of the GCase substrate, glucosylceramide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Treated and control cells

-

Internal standard (e.g., a non-endogenous glucosylceramide species)

-

LC-MS/MS system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction. A common procedure involves adding a mixture of chloroform and methanol to the cell pellet.

-

Add the internal standard to each sample before extraction to control for sample loss and ionization efficiency.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

Analyze the samples using an LC-MS/MS system equipped with a suitable column (e.g., C18) and a mass spectrometer set to detect the specific mass-to-charge ratio (m/z) of glucosylceramide and the internal standard[7][8][9][10][11].

-

Quantify the amount of glucosylceramide in each sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Mandatory Visualizations

Caption: Experimental workflow for assessing GCase inhibition.

Caption: Signaling consequences of GCase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Loss of β-Glucocerebrosidase Activity Does Not Affect Alpha-Synuclein Levels or Lysosomal Function in Neuronal Cells | PLOS One [journals.plos.org]

- 3. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 8. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Glucocerebrosidase-IN-1 Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1][2] It demonstrates an IC50 value of 29.3 µM and a Ki of 18.5 µM.[3][4][5] Due to its role in modulating GCase activity, this compound is a valuable tool for research into Gaucher disease (GD) and Parkinson's disease (PD).[1][6] Proper preparation of a stock solution is the first critical step for ensuring reproducible and reliable results in downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for Glucocerebrosidase-IN-1 and its hydrochloride salt is presented below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 2279945-77-4 | [3] |

| Molecular Formula | C₁₃H₂₇NO₃ · HCl | |

| Molecular Weight | 245.36 g/mol (for free base) | [3][7] |

| Appearance | Solid powder | [7] |

| Recommended Solvent | DMSO | [3] |

| Storage (Solid) | -20°C for up to 3 years | [3][8] |

| Storage (In Solvent) | -80°C for up to 1 year | [3][8] |

Note: The molecular weight of the hydrochloride salt will be slightly higher than the free base. Always use the molecular weight from the product-specific Certificate of Analysis for precise calculations.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials

-

This compound powder

-

Anhydrous/molecular biology grade DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, precision pipettes and tips

-

Vortex mixer

-

(Optional) Sonicator bath

3.2. Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

-

Handle the powder form of the compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information before starting.

3.3. Step-by-Step Procedure

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.45 mg of the compound (using the free base MW of 245.36 g/mol ; adjust based on the exact MW from the CoA).

-

Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass = 0.001 L × 0.010 mol/L × 245.36 g/mol × 1000 mg/g = 2.45 mg

-

-

Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO. For the example above, add 1.0 mL of DMSO.

-

Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots upright at -80°C.[3][8]

Visualizations

4.1. Experimental Workflow The following diagram outlines the sequential steps for preparing the stock solution.

Caption: Workflow for preparing Glucocerebrosidase-IN-1 HCl stock solution.

4.2. Key Relationships for Solution Integrity This diagram illustrates the logical dependencies required to ensure a high-quality, reliable stock solution.

Caption: Factors influencing the quality of the final stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. Glucocerebrosidase-IN-1 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glucocerebrosidase-IN-1 | CymitQuimica [cymitquimica.com]

- 8. Glucocerebrosidase | Endogenous Metabolite | TargetMol [targetmol.com]

Application Notes and Protocols: Glucocerebrosidase-IN-1 Hydrochloride in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide.[1][2] Mutations in GBA1 lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies.[1][3] Consequently, the modulation of GCase activity, particularly the stabilization and activation of its mutated forms, is a key therapeutic strategy. High-throughput screening (HTS) plays a pivotal role in identifying small-molecule compounds that can enhance GCase function.

Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GCase.[4][5] While the primary goal of many HTS campaigns is to find GCase activators or chaperones, inhibitors like this compound are indispensable tools. They serve as critical control compounds to validate assay performance, confirm the mechanism of action of potential hits, and establish a baseline for GCase inhibition. These application notes provide detailed protocols for the use of this compound in HTS assays designed to discover novel GCase modulators.

Mechanism of Action and Relevance to Disease

GCase is responsible for the breakdown of glucosylceramide into glucose and ceramide within the lysosome.[6][7] For maximal activity, it requires an acidic environment (pH ~5.5) and the presence of the activator protein Saposin C.[2] Mutations in GBA1 can cause the GCase enzyme to misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation, preventing it from reaching the lysosome.[8] This results in the accumulation of glucosylceramide, causing the cellular dysfunction observed in Gaucher disease.[8] There is also an inverse relationship between GCase activity and levels of α-synuclein, the protein that aggregates in Parkinson's disease.[3]

Therapeutic strategies aim to increase the amount of functional GCase in the lysosome. This can be achieved by small molecules that act as pharmacological chaperones to stabilize the enzyme and facilitate its correct trafficking, or by allosteric activators that enhance its enzymatic activity. HTS is a primary method for discovering such compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide an example of typical parameters for a GCase HTS assay.

Table 1: Properties of this compound

| Parameter | Value | Reference |

| Target | Glucocerebrosidase (GCase) | [4][5] |

| Activity | Inhibitor | [4][5] |

| IC₅₀ | 29.3 µM | [4][5] |

| Kᵢ | 18.5 µM | [4][5] |

| Application | Research in Gaucher disease and Parkinson's disease | [4][5] |

Table 2: Example Parameters for a Primary High-Throughput Screen for GCase Stabilizers

| Parameter | Description | Example Value |

| Cell Line | Human neuroglioma (H4) cells with GBA1 knockout, stably expressing HiBiT-tagged GCase | N/A |

| Assay Format | 1536-well plate luminescence-based assay | N/A |

| Compound Concentration | Titration-based quantitative HTS (qHTS) | 7-point titration |

| Incubation Time | 24-48 hours | N/A |

| Detection Reagent | LgBiT protein to reconstitute NanoLuc luciferase with HiBiT-GCase | N/A |

| Positive Control (Stabilizer) | Ambroxol | 10 µM |

| Inhibitory Control | This compound | 100 µM |

| Z'-factor | A measure of assay quality | > 0.5 |

Signaling and Disease Pathway

The following diagram illustrates the normal function of GCase, its disruption in disease, and the points of therapeutic intervention targeted by HTS.

Caption: GCase pathway from gene to lysosomal function and points of therapeutic intervention.

Experimental Protocols

The following protocols describe a typical HTS workflow for the discovery of GCase stabilizers and activators, highlighting the use of this compound as a control.

Protocol 1: Primary HTS for GCase Protein Stabilization

This assay identifies compounds that increase the total cellular level of a mutant GCase protein, indicating a stabilizing effect. A bioluminescent reporter system (e.g., HiBiT) is used for sensitive and quantitative readout.[1][9][10]

Objective: To identify small molecules that stabilize mutant GCase protein and prevent its degradation.

Materials:

-

H4 neuroglioma cells with GBA1 knockout, stably expressing HiBiT-tagged GCase (e.g., L444P mutant).[1][9]

-

Assay plates (1536-well, white, solid bottom).

-

Compound libraries.

-

This compound (for use as a negative/inhibitory control).

-

Ambroxol (for use as a positive control for stabilization).

-

Nano-Glo® HiBiT Lytic Detection System (or equivalent).

-

Luminometer compatible with 1536-well plates.

Methodology:

-

Cell Plating: Seed the H4 HiBiT-GCase cells into 1536-well plates at an optimized density and allow them to attach overnight.

-

Compound Pinning: Using an automated liquid handler, transfer nanoliter volumes of compound library solutions, positive control (Ambroxol), and the inhibitory control (this compound) to the assay plates. Ensure appropriate final concentrations for a dose-response curve.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator.

-

Lysis and Detection:

-

Equilibrate plates to room temperature.

-

Add the Nano-Glo® HiBiT Lytic Detection reagent, which contains the LgBiT protein subunit and substrate. This reagent lyses the cells and allows the LgBiT to bind to any HiBiT-tagged GCase, reconstituting the NanoLuc® luciferase and generating a luminescent signal.

-

Incubate for 10 minutes at room temperature to ensure complete lysis and signal generation.

-

-

Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of HiBiT-GCase protein.

-

Data Analysis:

-

Normalize the data to controls on each plate.

-

Hits are identified as compounds that significantly increase the luminescent signal compared to the vehicle control (e.g., DMSO).

-

This compound is not expected to increase the signal and serves as a control to ensure that compounds do not interfere with the detection system in a non-specific way.

-

Caption: Workflow for the primary high-throughput screen to identify GCase stabilizers.

Protocol 2: Secondary Assay for GCase Lysosomal Activity

This assay validates hits from the primary screen by measuring their effect on the enzymatic activity of GCase within the lysosomes of living cells. A fluorescence-quenched substrate is used for this purpose.[1][9]

Objective: To confirm that hit compounds not only increase GCase protein levels but also enhance its functional activity in the lysosome.

Materials:

-

Patient-derived fibroblasts or H4 HiBiT-GCase cells.

-

Assay plates (384-well, black, clear bottom for imaging).

-

Validated hit compounds from the primary screen.

-

This compound (as an inhibitory control).

-

LysoFix-GBA, a fixable, lysosomotropic, fluorescence-quenched GCase substrate.[9]

-

Hoechst 33342 (for nuclear staining).

-

High-content imaging system.

Methodology:

-

Cell Plating: Seed cells into 384-well imaging plates and allow them to attach.

-

Compound Treatment: Treat cells with hit compounds, positive controls, and this compound at various concentrations for 48-72 hours.

-

Substrate Loading: Add the LysoFix-GBA substrate to the cells and incubate for a defined period (e.g., 2 hours). The substrate is non-fluorescent until it is cleaved by active GCase in the lysosome.

-

Staining and Fixation:

-

Wash cells to remove excess substrate.

-

Add Hoechst 33342 to stain the nuclei.

-

Fix the cells with paraformaldehyde.

-

-

Imaging: Acquire images using a high-content imaging system. Capture fluorescence in the channel for the cleaved substrate (e.g., red) and the nuclear stain (e.g., blue).

-

Image and Data Analysis:

-